

Application Notes and Protocols for In Vivo Administration of GDC-0339

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Compound of Interest

Compound Name: GDC-0339

Cat. No.: B607617

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Introduction

GDC-0339 is a potent and orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in the regulation of cell survival and proliferation.[1][2] Overexpression of Pim kinases is associated with various hematological and solid tumors, making them a compelling target for cancer therapy. **GDC-0339** has demonstrated efficacy in preclinical xenograft models of multiple myeloma and is noted for its favorable physicochemical and pharmacokinetic properties, including excellent solubility.[2][3]

These application notes provide a detailed protocol for the preparation and in vivo administration of **GDC-0339** for preclinical research, based on established methodologies for kinase inhibitors.

Data Presentation

A summary of the key quantitative data for **GDC-0339** is presented in the table below for easy reference.

Parameter	Value	Reference
Target	Pan-Pim Kinase (Pim-1, Pim-2, Pim-3)	[1]
Ki (Pim-1)	0.03 nM	[1]
Ki (Pim-2)	0.1 nM	[1]
Ki (Pim-3)	0.02 nM	[1]
Molecular Weight	465.5 g/mol	[4]
Solubility in DMSO	≥ 52 mg/mL (≥ 111.71 mM)	[4]
Recommended In Vivo Dose Range (mice)	1-300 mg/kg, daily	[1]
Route of Administration	Oral (p.o.)	[1]
Predicted Human Half-life	3.2 hours	[3]
Oral Bioavailability (predicted)	58%	[3]

Experimental Protocols

Materials

- **GDC-0339** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile saline, phosphate-buffered saline (PBS), or distilled water (ddH₂O)
- Sterile microcentrifuge tubes
- Sterile syringes and needles

- Vortex mixer
- Sonicator (optional)
- Oral gavage needles (animal-appropriate size)

Preparation of GDC-0339 Formulation for Oral Gavage (10 mg/kg in a 20g mouse)

This protocol is based on a common vehicle for preclinical oral administration of hydrophobic compounds. Researchers should optimize the formulation based on their specific experimental needs and compound solubility.

1. Stock Solution Preparation (40 mg/mL in DMSO):

- Weigh the required amount of **GDC-0339** powder. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of **GDC-0339**.
- Add the appropriate volume of DMSO to achieve a 40 mg/mL concentration.
- Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

2. Vehicle Preparation:

- In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
- 30% PEG300
- 5% Tween 80
- 60% Saline/PBS/ddH₂O

3. Final Dosing Solution Preparation (2 mg/mL):

- To prepare 1 mL of a 2 mg/mL final dosing solution, combine the following:
- 50 µL of the 40 mg/mL **GDC-0339** stock solution in DMSO.
- 950 µL of the prepared vehicle (PEG300, Tween 80, and Saline/PBS/ddH₂O mixture).
- Vortex the final solution thoroughly to ensure a homogenous suspension or solution.

4. Administration:

- The final dosing volume for a 20g mouse at 10 mg/kg would be 100 µL.

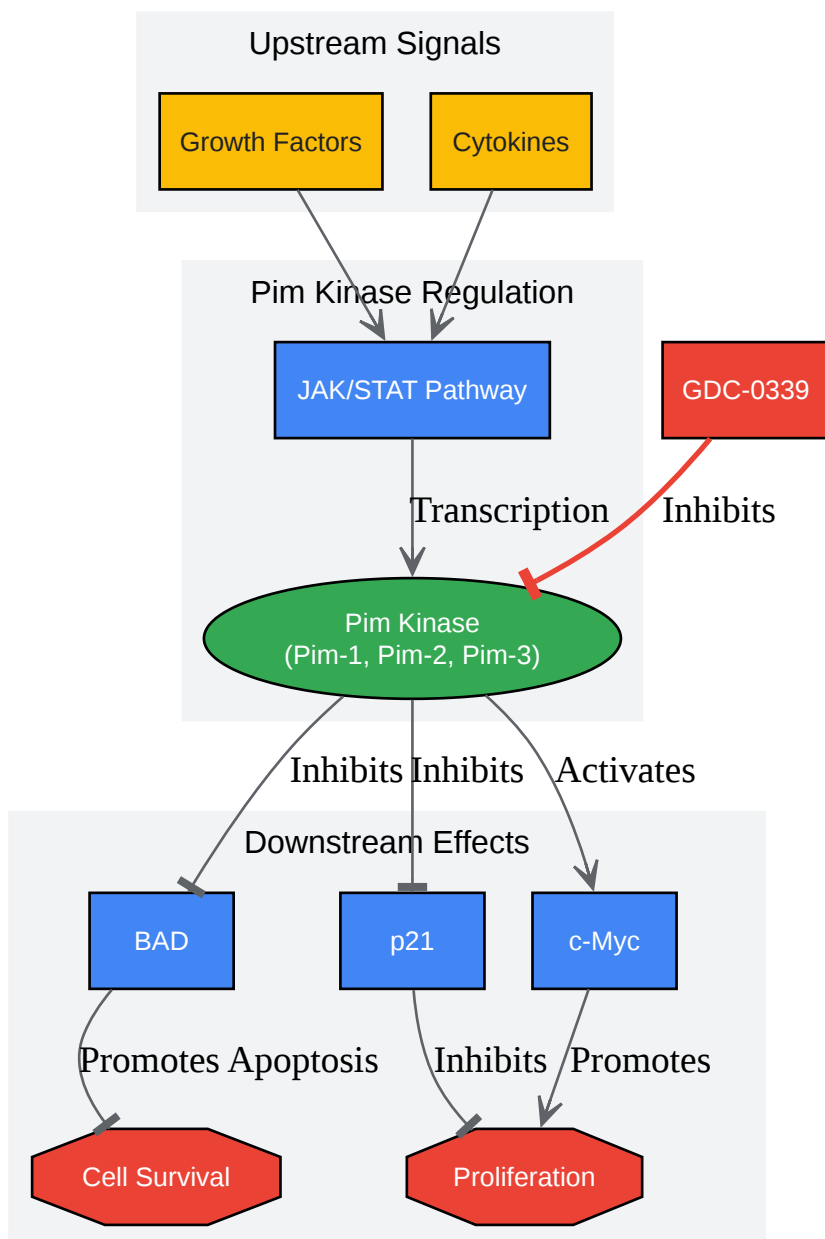
- Administer the prepared **GDC-0339** solution to the animal via oral gavage using a suitable gavage needle.
- A control group receiving the vehicle only should be included in the study.

Note: The stability of the formulation should be determined empirically. It is recommended to prepare the dosing solution fresh daily.

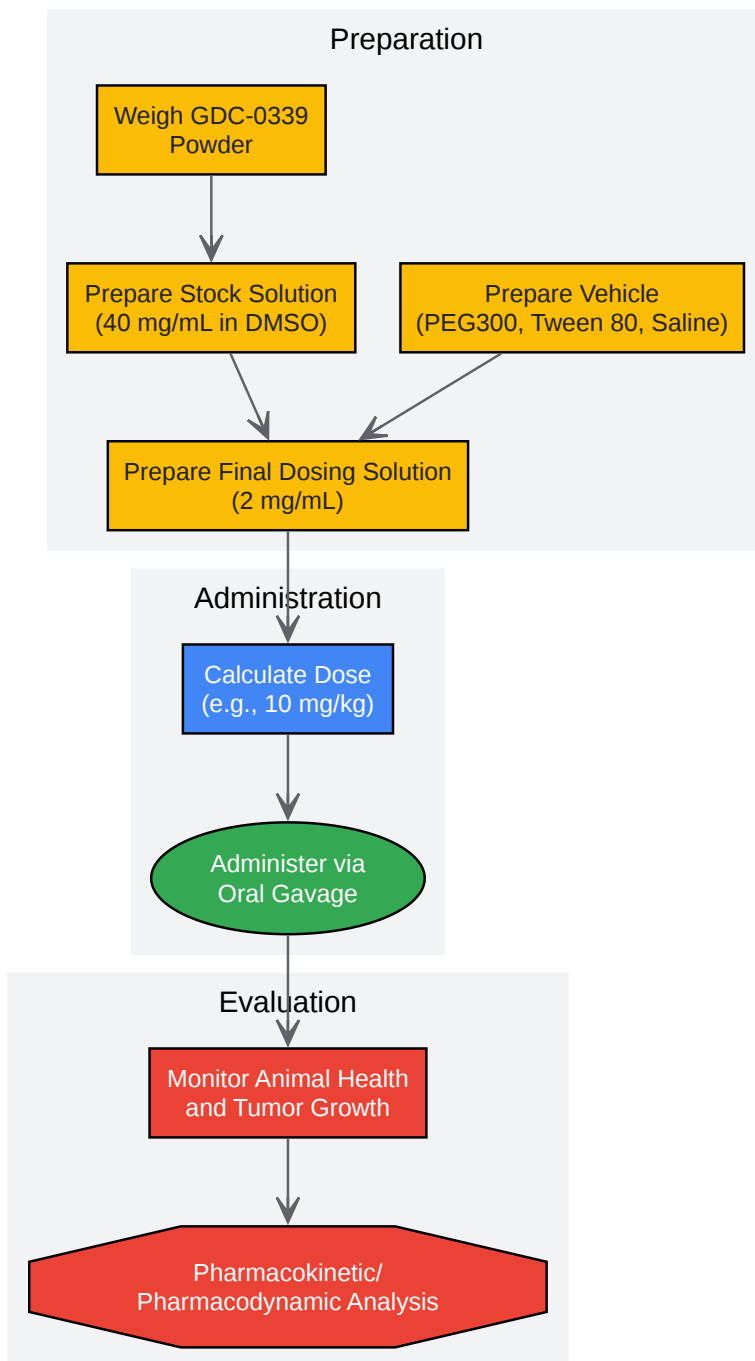
Mandatory Visualization

Signaling Pathway of Pim Kinase Inhibition

Pim Kinase Signaling Pathway and Inhibition by GDC-0339



Experimental Workflow for In Vivo Administration of GDC-0339

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